molecular formula C21H19ClN2O2 B11363325 (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B11363325
M. Wt: 366.8 g/mol
InChI Key: BSYNSJXSNDZFTI-JXMROGBWSA-N
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Description

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzoxazole ring, a piperidine ring, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed by the cyclization of a suitable precursor, such as a diamine, under basic conditions.

    Coupling Reactions: The benzoxazole and piperidine rings are then coupled with a chlorophenyl group through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new medications targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and other high-value products. Its unique structure makes it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one: Similar structure with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of (2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

(E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C21H19ClN2O2/c22-17-8-5-15(6-9-17)7-10-20(25)24-13-11-16(12-14-24)21-23-18-3-1-2-4-19(18)26-21/h1-10,16H,11-14H2/b10-7+

InChI Key

BSYNSJXSNDZFTI-JXMROGBWSA-N

Isomeric SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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